molecular formula C13H14N2O2 B1487644 2-(2-Aminocyclopentyl)isoindoline-1,3-dione CAS No. 1271678-21-7

2-(2-Aminocyclopentyl)isoindoline-1,3-dione

Cat. No. B1487644
M. Wt: 230.26 g/mol
InChI Key: FRVQOEHGGLXDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Aminocyclopentyl)isoindoline-1,3-dione” is a chemical compound . It is a derivative of isoindoline-1,3-dione, which is a type of N-substituted imide . These derivatives are recognized as one of the most talented skeletons due to their wide range of construction types and wide biological activities .


Synthesis Analysis

Isoindoline-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . They can be synthesized using simple heating and relatively quick solventless reactions . For example, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was synthesized and showed the most inhibitory effect on the viability of cancer cells .


Molecular Structure Analysis

Isoindoline-1,3-dione derivatives have a common structure of –CO–N– ®–CO–, therefore, they are neutral and hydrophobic, so they can pass through the living membrane in vivo . The structure of these compounds was established based on their elemental analyses and spectral data .


Chemical Reactions Analysis

The overall transformation involved in the synthesis of these compounds includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Scientific Research Applications

Antimicrobial Activity

Isoindoline-1,3-dione derivatives have been studied for their antimicrobial properties. For example, derivatives synthesized through various chemical reactions have shown significant antimicrobial activity comparable to standard drugs. This suggests their potential as antibacterial or antifungal agents with modifications (Sabastiyan & Suvaikin, 2012; Sankhe & Chindarkar, 2021).

Green Chemistry Applications

The development of greener catalytic systems for the synthesis of isoindoline-1,3-dione derivatives has been a focus, utilizing environmentally friendly methods. An example includes using water extract of onion peel ash as an efficient and green catalyst, highlighting the importance of sustainable and non-toxic catalysts in organic synthesis (Journal et al., 2019).

Therapeutic Potential

Isoindoline-1,3-dione derivatives have shown promise in various therapeutic applications:

  • As potential inhibitors of cyclooxygenase (COX), suggesting their use in anti-inflammatory and analgesic treatments (Szkatuła et al., 2021).
  • In the treatment of Alzheimer's disease through the design of multifunctional compounds capable of targeting both symptomatic and disease-modifying aspects (Panek et al., 2018).
  • Exhibiting antityrosinase properties, indicating potential applications in cosmetic formulations to inhibit melanin synthesis (Then et al., 2018).

Material Science and Catalysis

Isoindoline-1,3-dione derivatives have also been applied in material science and as catalysts in chemical reactions. This includes their use in the synthesis of 4H-pyran derivatives, demonstrating the versatility of these compounds in facilitating a variety of chemical transformations (Shabani et al., 2021).

properties

IUPAC Name

2-(2-aminocyclopentyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-10-6-3-7-11(10)15-12(16)8-4-1-2-5-9(8)13(15)17/h1-2,4-5,10-11H,3,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVQOEHGGLXDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2C(=O)C3=CC=CC=C3C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminocyclopentyl)isoindoline-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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